4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride
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Overview
Description
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as a functionalized Cereblon ligand, which is crucial in the development of protein degrader building blocks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride involves multiple steps. One of the primary methods includes the reaction of 4-aminobutyric acid with 2,6-dioxopiperidine-3-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with isoindoline-1,3-dione derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The processes are designed to be efficient and scalable, often involving the use of automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine and carbonyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and applications .
Scientific Research Applications
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of protein degradation pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific proteins.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride involves its role as a Cereblon ligand. It binds to the Cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent degradation of target proteins, thereby modulating various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory effects.
Lenalidomide: A derivative of thalidomide with enhanced activity.
Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer properties
Uniqueness
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride is unique due to its specific binding affinity to Cereblon and its ability to be rapidly conjugated with carboxyl-containing linkers. This makes it a valuable tool in the development of targeted protein degradation therapies .
Properties
Molecular Formula |
C17H19ClN4O5 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C17H18N4O5.ClH/c18-7-1-2-13(22)19-9-3-4-10-11(8-9)17(26)21(16(10)25)12-5-6-14(23)20-15(12)24;/h3-4,8,12H,1-2,5-7,18H2,(H,19,22)(H,20,23,24);1H |
InChI Key |
BWFWBLNEJLMRAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCCN.Cl |
Origin of Product |
United States |
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